Tiadinil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

tiadinil mode of action in rice blast control

Molecular Mode of Action

Tiadinil is a novel systemic fungicide characterized by its unique mode of action as a host plant defense inducer, specifically an activator of SAR [1] [2].

- Functional Principle: Unlike direct antimicrobials, this compound itself shows no significant antimicrobial activity against pathogens like Pyricularia oryzae (also known as Magnaporthe oryzae) [3]. Instead, it "primes" the plant's defense systems, leading to a potent, broad-spectrum resistance that is effective against both fungal and some bacterial diseases [1] [3].

- Position in Defense Signaling: this compound acts as a functional analogue of salicylic acid (SA) and operates downstream of SA accumulation in the defense signaling pathway [4]. Other plant activators, like probenazole, act upstream of SA [4].

- Key Mediator - WRKY45: The induction of disease resistance by this compound is heavily dependent on the transcription factor WRKY45 [4]. Research shows that in WRKY45-knockdown rice plants, the blast resistance induced by this compound is markedly reduced [4]. This indicates that WRKY45 is a pivotal signaling component for this compound's action.

The following diagram illustrates the simplified SAR signaling pathway in rice and the specific action point of this compound:

Experimental Evidence and Protocols

Key experiments have elucidated this compound's mode of action, primarily involving pathogen inoculation tests and gene expression analysis.

Pathogen Inoculation Assay: This protocol assesses this compound's protective effect and confirms its lack of direct fungicidal activity [3] [4].

- Plant Material: Use rice seedlings (e.g., at the 3.5-leaf stage) or tobacco plants.

- Treatment: Drench-treat plants with this compound or its active derivative for several days (e.g., 6 days).

- Control Groups: Include untreated plants and plants treated with a known SAR inducer like BTH (benzothiadiazole) for comparison.

- Inoculation: Challenge treated plants with a compatible race of Magnaporthe oryzae (for rice blast) or pathogens like Pseudomonas syringae pv. tabaci (for tobacco wildfire disease).

- Evaluation: After an incubation period (e.g., 7 days post-inoculation for rice blast), assess disease severity by counting lesions or measuring lesion size. The expected result is a significant reduction in disease symptoms in this compound-treated plants without direct inhibition of fungal growth in vitro [3] [4].

Gene Expression Analysis: This method verifies the induction of the SAR pathway by detecting the expression of marker genes [3] [4].

- Sample Collection: Harvest leaves from this compound-treated and control plants at various time points post-treatment.

- RNA Extraction: Isolate total RNA from the leaf tissue.

- Gene Expression Quantification: Use techniques like Northern blotting or quantitative RT-PCR to measure the transcript levels of SAR marker genes.

- Key Marker Genes:

- OsWRKY45: A central transcription factor in the this compound-activated branch of SAR in rice [4].

- PR Genes: Other Pathogenesis-Related genes downstream of WRKY45.

- Expected Outcome: this compound treatment induces the expression of OsWRKY45 and other SAR marker genes, confirming the activation of the plant's defense signaling pathway [3] [4].

Technical and Environmental Profile

The table below summarizes key data on this compound's properties and efficacy from the search results:

| Property / Aspect | Details |

|---|---|

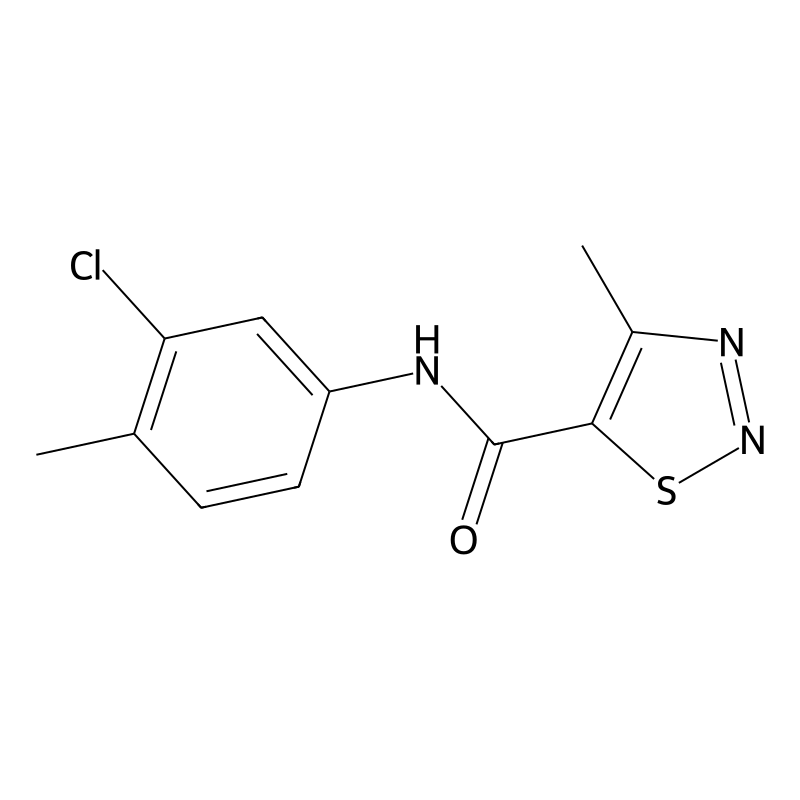

| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [2] |

| FRAC Code | P03 (Host Plant Defense Induction) [2] |

| Application Methods | Nursery box application; into-water application [1] |

| Water Solubility | 13.2 mg/L (at 20 °C, pH 7) [2] |

| Mammalian Toxicity (Acute Oral LD₅₀) | > 6147 mg/kg (Rat, classified as low toxicity) [2] |

| Efficacy Against Pathogens | Rice blast (Magnaporthe oryzae); some rice bacterial diseases [1] |

Practical Application and Resistance Management

In practice, this compound is often used in mixtures with other fungicides possessing different modes of action. This strategy enhances disease control spectrum and is crucial for managing fungicide resistance.

- Use in Mixtures: this compound has been successfully combined with fungicides like diclocymet (an MBI-D fungicide) in nursery box applications. These mixtures provide effective control of rice blast [5].

- Resistance Management: Using this compound as part of a rotation or mixture with other fungicides, including multisite inhibitors, can help prevent the selection and re-emergence of resistant pathogen strains, such as those resistant to MBI-D fungicides [5] [6].

References

- 1. Development of a novel plant activator for rice diseases ... [jstage.jst.go.jp]

- 2. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. This compound, a Novel Class of Activator of Systemic Acquired ... [jstage.jst.go.jp]

- 4. Rice WRKY45 plays important roles in fungal and bacterial ... [pmc.ncbi.nlm.nih.gov]

- 5. MBI-D resistance management of Pyricularia oryzae using ... [pmc.ncbi.nlm.nih.gov]

- 6. Overview on the Chemical Control of Rice Blast Disease [link.springer.com]

Tiadinil Basic Properties and Environmental Fate Data

The table below summarizes the key physicochemical properties and available environmental fate data for tiadinil. Please note that some critical fate data are not available in the searched literature.

| Property | Value | Conditions / Notes | Data Source |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃OS | - | [1] [2] |

| Molecular Mass | 267.73 | - | [1] [2] |

| Melting Point | 111-113 °C | - | [1] [2] |

| Water Solubility | 13.2 mg/L | Moderate; at 20°C and pH 7 | [1] |

| Vapor Pressure | 1.03 x 10⁻³ mPa | Low volatility; at 20°C | [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.68 (as Log P) | at 25°C; indicates potential for bioaccumulation | [2] |

| Dissociation Constant (pKa) | 10.52 ± 0.70 | Predicted | [2] |

| Soil Degradation (DT₅₀) | Not Available | Aerobic degradation data is missing | [1] |

| Aqueous Photolysis DT₅₀ | Not Available | Data is missing | [1] |

| Aqueous Hydrolysis DT₅₀ | Not Available | Data is missing | [1] |

Conceptual Workflow for Environmental Fate Assessment

For a comprehensive risk assessment of a chemical like this compound, researchers use a tiered approach that integrates experimental data and model predictions. The following diagram outlines this conceptual workflow.

A conceptual workflow for environmental fate and risk assessment.

Guidance on Key Experimental Protocols

The U.S. EPA and scientific literature provide standardized methodologies for core environmental fate studies [3] [4]. The table below outlines the purpose and general approach for these key tests.

| Study Type | Core Objective | Key Parameters & Methodological Notes |

|---|---|---|

| Hydrolysis | Determines breakdown rate in water. | Assesses effect of pH and temperature; DT₅₀ (half-life) is a key output [4]. |

| Photolysis | Measures degradation by sunlight. | Conducted in water and soil; uses simulated sunlight to determine degradation rate [4]. |

| Soil Metabolism | Evaluates degradation in soil. | Aerobic/anaerobic conditions; measures formation of metabolites and mineralization [4]. |

| Field Dissipation | Studies decline under real-world conditions. | Measures overall loss from plant/soil; accounts for all processes (volatilization, leaching, degradation) [4]. |

| Leaching & Adsorption | Predicts mobility and groundwater potential. | Batch equilibrium studies determine Kd (adsorption coefficient) and Koc (organic-carbon partition coefficient) [4]. |

Environmental Modeling and Distribution

When experimental data are available, Multimedia Fate and Transport Models are used to predict a chemical's distribution and persistence in the environment (air, water, soil, sediment) [5] [6]. These models integrate chemical properties, emission data, and environmental characteristics to simulate concentration levels [3].

A primary challenge is incorporating spatial variability, as factors like soil organic carbon and climate significantly impact chemical fate [6]. Spatially Resolved Models and Atmospheric Transport Models (ATMs) address this, providing higher-resolution predictions for regional assessments or long-range transport potential [6].

This compound acts as a host plant defense inducer (elicitor) rather than a direct fungicide [1] [7]. It activates the plant's own defense mechanisms, such as Systemic Acquired Resistance (SAR), making it a valuable component in resistance management strategies [7].

Research Recommendations

- Prioritize Fate Experiments: The most critical need is generating definitive data for hydrolysis, aqueous photolysis, and soil degradation half-lives.

- Utilize Predictive Models: Even with data gaps, apply existing fate models using estimated properties to identify potential exposure hotspots.

- Investigate Metabolites: The environmental fate and toxicity of this compound's transformation products are unknown and should be characterized.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound CAS#: 223580-51-6 [chemicalbook.com]

- 3. Environmental fate and exposure models: advances ... [pubs.rsc.org]

- 4. Guidance for Reviewing Pesticide Environmental Fate ... [epa.gov]

- 5. Multimedia Fate and Transport Modeling - Overview [epa.gov]

- 6. Spatially resolved environmental fate models: A review [sciencedirect.com]

- 7. Synthesis and biological activity evaluation of 1,2,3- ... [pubmed.ncbi.nlm.nih.gov]

tiadinil effect on herbivore-induced plant volatiles

Mechanism of Action and Signaling Pathways

Tiadinil belongs to a class of plant activators that induce Systemic Acquired Resistance (SAR) [1] [2]. Its core function is to prime the plant's innate immune system, making it more responsive to future herbivore attacks.

The diagram below illustrates the key signaling pathway involved.

As shown, this compound acts through the salicylic acid (SA) signaling pathway [1] [3]. It upregulates the expression of defense genes like PR1, PR2, and PR5 [3]. This priming effect does not directly produce volatiles but amplifies the plant's emission of HIPVs in response to herbivore feeding [4]. The enhanced HIPV blend then makes the plant more attractive to natural enemies like predatory mites, constituting an effective indirect defense mechanism [4].

Quantitative Data on this compound-Induced HIPV Effects

The following tables summarize key experimental findings from a study on tea plants (Camellia sinensis) attacked by the herbivorous mite Tetranychus kanzawai and the response of the predatory mite Neoseiulus womersleyi [4].

Table 1: Effect of this compound on Predatory Mite Behavior

| Parameter Measured | Experimental Group | Result | Biological Significance |

|---|---|---|---|

| Predatory Mite Attraction | Volatiles from TDL-treated, herbivore-infested plants | Strong preference | This compound enhances the blend of volatiles, making infested plants more attractive to natural enemies [4]. |

| Volatiles from untreated, herbivore-infested plants | Less attractive | ||

| Direct Defense (Herbivore) | T. kanzawai oviposition rate, maturation, sex ratio | No significant effect | This compound does not activate direct defenses or impair the fundamental physiology of the herbivore, confirming its indirect action [4]. |

Table 2: Key HIPVs Enhanced by this compound Priming

While the specific chemical profile in tea plants was not detailed in the search results, the classes of volatiles generally enhanced by plant activators and involved in tritrophic interactions are listed below.

| Class of HIPV | Example Compounds | Role in Tritrophic Interactions |

|---|---|---|

| Green Leaf Volatiles (GLVs) | (Z)-3-hexenyl acetate, (Z)-3-hexen-1-ol | Common stress signals that can prime neighboring plants and attract predators [5] [6]. |

| Terpenoids | Linalool, (E)-β-ocimene, Sesquiterpenes | Highly effective in attracting parasitic wasps and predatory mites [6]. |

| Others | Methyl salicylate | A volatile derivative of SA that can signal herbivory to neighboring plants and predators [6]. |

Experimental Protocols for Key Assays

To investigate this compound's effects on HIPVs, researchers typically employ the following methodologies.

Plant Treatment and Herbivore Induction

- Plant Material: Use uniform, healthy plants (e.g., tea plants, Arabidopsis, maize).

- This compound Application: Prepare TDL as a solution (e.g., 100 µM) and apply it to leaves as a soil drench or spray. Include control plants treated with solvent only [4] [3].

- Herbivore Infestation: After a defined period (e.g., 24-48 hours), introduce herbivores like T. kanzawai to the plants. Use mechanically wounded and untouched plants as additional controls [4].

Volatile Collection and Chemical Analysis (Headspace Sampling)

- Setup: Place the potted plant in a volatile collection chamber (e.g., a glass jar or Teflon bag). Purify incoming air with a charcoal filter, and draw outgoing air through a volatile trap containing an adsorbent like Super-Q or Tenax TA [5].

- Collection: Run the collection for a set period (e.g., 4-24 hours).

- Chemical Analysis: Elute the trapped volatiles with a suitable solvent (e.g., dichloromethane) and analyze via Gas Chromatography-Mass Spectrometry (GC-MS). Identify and quantify compounds by comparing spectra to libraries and using internal standards [4] [6].

Behavioral Bioassays (Olfactometer)

- Apparatus: Use a Y-tube or four-arm olfactometer where air flows from two odor sources (e.g., TDL-treated vs. untreated plants) into a central release point.

- Testing: Introduce individual predatory mites (N. womersleyi) at the release point and observe their first choice and time spent in each arm.

- Data Analysis: A significant preference for one odor source is determined using binomial tests or chi-square tests [4].

Research Context and Practical Implications

- Comparison with Other Activators: this compound shares a mechanism with other SAR inducers like Benzothiadiazole (BTH) and Isotianil (ISO), which also act via the SA pathway to prime defenses [1] [3] [2].

- Integration in Pest Management: Using plant activators like this compound is a form of ecological immunization. It aligns with sustainable agriculture by promoting biological control, potentially reducing reliance on broad-spectrum insecticides [7] [1]. The strategy focuses on enhancing the plant's own defenses rather than directly targeting the pest.

References

- 1. The Past, Present, and Future of Plant Activators Targeting the ... [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Chemical Inducers of Plant ... [frontiersin.org]

- 3. Plant Defense Responses to a Novel Plant Elicitor ... [mdpi.com]

- 4. This compound, a plant activator of systemic acquired resistance ... [pubmed.ncbi.nlm.nih.gov]

- 5. Integration of two herbivore‐induced plant volatiles results in ... [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic distress calls: volatile info chemicals induce and ... [frontiersin.org]

- 7. Volatile-mediated plant interactions: an innovative ... [frontiersin.org]

tiadinil ecotoxicology and mammalian toxicity profile

Quantitative Data Summary

The following tables consolidate the available quantitative data and key characteristics of tiadinil from the search results.

Table 1: Mammalian Toxicity and Physicochemical Properties

| Property | Value / Description | Source |

|---|---|---|

| Acute Oral LD₅₀ (Rat) | > 6147 mg/kg | [1] |

| Acute Toxicity Classification | Category 4, Harmful if inhaled (H332) | [2] |

| Mode of Action (Mammals) | No specific data found; acts as a plant activator in crops | [1] [3] [4] |

| Water Solubility (at 20°C, pH 7) | 13.2 mg/L | [1] |

| Vapour Pressure (at 20°C) | 1.03 x 10⁻³ mPa | [1] |

Table 2: Ecotoxicology and Environmental Fate

| Aspect | Findings | Source |

|---|---|---|

| Aquatic Toxicity (Fish) | Acute 96-hour LC₅₀: 7.0 mg/L (Temperate freshwater fish) | [1] |

| Toxicity to Beneficial Species | Attracts predatory mites (Neoseiulus womersleyi) by boosting herbivore-induced plant volatiles in tea plants. No direct toxicity or effects on the herbivorous mite (Tetranychus kanzawai) were observed. | [3] |

| Soil Persistence (DT₅₀) | No data available | [1] [2] |

| Regulatory Status (EU) | Not approved | [1] |

Experimental Protocols

The search results included details on a key study investigating this compound's indirect ecological effects.

- Study System: The research used a tri-trophic system consisting of the tea plant (Camellia sinensis), a herbivorous mite (Tetranychus kanzawai), and a predatory mite (Neoseiulus womersleyi) [3].

- Treatment Protocol: Tea plants were treated with this compound. The specific concentrations and application methods used in the experimental protocols were not detailed in the abstract [3].

- Volatile Collection & Analysis: Herbivore-induced plant volatiles (HIPVs) were collected from the plants. The composition of these volatiles was analyzed, likely using Gas Chromatography-Mass Spectrometry (GC-MS), though the specific methodology is not described in the available excerpt [3].

- Behavioral Assay: A Y-tube olfactometer was used to test the behavioral preference of the predatory mites between volatiles emitted from this compound-treated plants and those from untreated plants [3].

Mode of Action and Experimental Workflow

This compound's primary mode of action is as a plant activator, inducing Systemic Acquired Resistance (SAR) in plants against pathogens [1] [4]. One study also revealed an indirect defense mechanism against herbivores. The diagram below illustrates this experimental finding.

This compound primes plants to release enhanced volatiles under herbivore attack, attracting natural enemies.

Key Data Gaps and Limitations

Your request for an in-depth technical guide highlights several significant data gaps in the available literature:

- Mammalian Toxicity Profile: There is a notable absence of data on chronic toxicity, carcinogenicity, reproductive effects, or mutagenicity in mammals [2]. The Safety Data Sheet explicitly states "no data available" for these endpoints.

- Detailed Ecotoxicology: While an acute LC₅₀ for fish is available, data on chronic aquatic toxicity, effects on sediment-dwelling organisms, and toxicity to beneficial insects like honeybees are missing [1] [2].

- Environmental Fate: Critical parameters for environmental risk assessment, such as the soil degradation half-life (DT₅₀) and bioaccumulation potential, are not available in the searched resources [1].

References

Comprehensive Application Notes and Protocols for Tiadinil in Rice Disease Management

Introduction to Tiadinil and Its Significance in Rice Protection

This compound is a novel systemic fungicide developed specifically for rice diseases, characterized by its unique 1,2,3-thiadiazole heterocyclic moiety and a distinctive mode of action that involves inducing the plant's defense mechanisms against pathogens rather than directly targeting pathogens [1]. Discovered and developed by Nihon Nohyaku Co., Ltd., this compound represents a class of plant defense activators that prime the rice plant's innate immune system, offering a sustainable approach to disease management with potential benefits for reducing selection pressure that leads to pathogen resistance [1] [2]. Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound stimulates the plant's systemic acquired resistance (SAR) pathway, enabling the host to mount a stronger and faster defense response upon pathogen challenge [3] [2].

The compound has demonstrated excellent activity against rice blast (Pyricularia oryzae), one of the most devastating rice diseases worldwide, and also exhibits activity against some bacterial diseases affecting rice [1] [4]. This compound's favorable toxicological and eco-toxicological profile, coupled with its unique mode of action, has made it a valuable tool in integrated disease management programs, particularly in regions where rice blast poses significant threats to production [1]. The activation of plant defense mechanisms by this compound not only provides protection against pathogens but also has been shown to enhance the production of herbivore-induced plant volatiles that attract natural enemies of herbivores, adding an indirect pest management benefit to its application [3].

Chemical Properties and Regulatory Status

Fundamental Chemical Characteristics

This compound belongs to the anilide fungicide class with the IUPAC name 3-chloro-4,4-dimethyl-1,2,3-thiadiazole-5-carboxanilide and the CAS name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [4]. Its chemical formula is C₁₁H₁₀ClN₃OS, with a molecular mass of 267.73 g/mol [4]. The compound typically presents as pale yellow crystals with a melting point of 112°C [4]. This compound has moderate water solubility (13.2 mg/L at 20°C and pH 7) and low volatility (vapor pressure of 1.03 × 10⁻³ mPa at 20°C), properties that influence its formulation and environmental behavior [4].

According to the Fungicide Resistance Action Committee (FRAC) classification, this compound belongs to Group P03, which comprises host plant defense inducers [4]. This classification is crucial for resistance management strategies, as it allows for informed decisions regarding fungicide rotation and mixtures based on modes of action. The compound shows low acute mammalian toxicity, with an acute oral LD₅₀ in rats of >6147 mg/kg, indicating a favorable toxicological profile [4].

Regulatory Status and Environmental Fate

This compound is not approved under EC Regulation 1107/2009 but is listed in the EU database [4]. The environmental fate characteristics of this compound indicate that it is relatively persistent in the environment, though comprehensive degradation data (DT₅₀ values) for soil, water, and sediment are not fully available in the searched literature [4]. The compound has a low bioaccumulation potential, reducing concerns about biomagnification in food chains. From an ecotoxicological perspective, this compound demonstrates moderate toxicity to freshwater fish, with an acute 96-hour LC₅₀ of 7 mg/L [4], necessitating appropriate measures to minimize aquatic exposure during application in paddy systems.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Conditions |

|---|---|---|

| Chemical formula | C₁₁H₁₀ClN₃OS | - |

| Molecular mass | 267.73 g/mol | - |

| IUPAC name | 3-chloro-4,4-dimethyl-1,2,3-thiadiazole-5-carboxanilide | - |

| Appearance | Pale yellow crystals | - |

| Melting point | 112°C | - |

| Water solubility | 13.2 mg/L | 20°C, pH 7 |

| Vapor pressure | 1.03 × 10⁻³ mPa | 20°C |

| Octanol-water partition coefficient | Log P = 3.2 | 20°C, pH 7 |

| Toxicity (Acute oral LD₅₀) | >6147 mg/kg | Rat |

Application Methods and Efficacy Data

Application Methods and Timing

This compound can be applied through multiple methods in rice cultivation, with nursery box application and into-water application being the primary approaches [1]. For nursery box application, which is a common practice in transplanting systems, this compound formulations are applied to the seedling boxes before or at transplanting. Research has demonstrated that effective application programs often incorporate this compound at both sowing and planting times to maximize disease control and resistance management [5]. At sowing time, fungicides like benomyl may be drenched into the nursery box (e.g., 500 mL of 1,000 mg L⁻¹ benomyl per box), while at planting time, this compound-containing formulations are applied to the nursery box as granules at the registered dosage (typically 50 g of formulation per nursery box) [5].

The into-water application method involves applying this compound formulations directly to the paddy water, allowing the active ingredient to be taken up by the rice root system and translocated to the foliage. The timing of application is critical for optimal efficacy, with research indicating that applications should be made before disease pressure becomes severe to allow sufficient time for the plant to activate its defense mechanisms [1] [2]. The systemic movement of this compound within the plant enables prolonged protection against foliar diseases even when applied to the root zone or nursery box, making it particularly suitable for these application methods.

Disease Control Efficacy

This compound has demonstrated excellent efficacy against rice blast (Pyricularia oryzae),

Table 2: Efficacy of this compound Against Rice Diseases

| Target Disease | Application Method | Efficacy Level | Additional Notes |

|---|---|---|---|

| Rice blast (Pyricularia oryzae) | Nursery box, Into-water | Excellent control | Primary target disease |

| Rice bacterial diseases | Nursery box, Into-water | Moderate activity | Specific pathogens not specified |

| Sheath blight | Combined formulations | Enhanced control | In combination with specific partners |

Detailed Experimental Protocols

Protocol for Resistance Management in Nursery Box Applications

This protocol evaluates the integration of this compound with other fungicides to manage resistance in rice blast pathogen populations, specifically addressing the challenge of melanin biosynthesis dehydratase inhibitor (MBI-D) resistance [5].

4.1.1 Materials and Reagents

- Rice seeds (cultivar Kinuhikari or other susceptible variety)

- Nursery boxes (standard dimensions for rice seedling production)

- Benomyl (50% wettable powder)

- This compound formulation (6% granule)

- Diclocymet formulation (1.5% or 3% granule)

- Probenazole formulation (24% granule, as reference standard)

- Fungicide-susceptible and resistant isolates of Pyricularia oryzae for bioassay

- Molecular biology reagents for primer-introduced restriction enzyme analysis PCR (PIRA-PCR) for detecting V75M mutation in scytalone dehydratase gene [5]

4.1.2 Experimental Procedure

Seedling Preparation and Treatment:

- Sow rice seeds in nursery boxes using standard practices.

- At sowing time (e.g., May 13 in the reference study), apply benomyl as a drench treatment at 500 mL of 1,000 mg L⁻¹ per nursery box [5].

- Maintain control groups without benomyl application for comparison.

Planting Time Application:

- At planting time (approximately 30 days after sowing, e.g., June 13), apply experimental treatments to nursery boxes:

- Treatment 1: Diclocymet + this compound mixture granules

- Treatment 2: Diclocymet alone granules

- Treatment 3: Probenazole granules (reference standard)

- Treatment 4: Untreated control

- Apply granules at registered dosage of 50 g per nursery box [5].

- At planting time (approximately 30 days after sowing, e.g., June 13), apply experimental treatments to nursery boxes:

Transplanting and Field Layout:

- Transplant seedlings to paddy field using mechanical transplanter.

- Arrange plots in randomized complete block design with sufficient replication.

- Each treatment plot should contain 10 rows (3 m) × 40 m with buffer zones between plots to prevent chemical interference [5].

Disease Assessment:

- Evaluate rice leaf blast incidence at flag leaf sheath open stage (BBCH 49), approximately 57 days after planting.

- Assess three different points in each plot, examining 100 plants per point (300 plants total per treatment).

- Calculate disease incidence as percentage of diseased plants [5].

Resistance Monitoring:

- Collect rice blast lesions from each plot during disease assessment.

- Extract genomic DNA from fungal isolates.

- Perform PIRA-PCR to detect V75M mutation in scytalone dehydratase gene using specific primers [5].

- Calculate frequency of resistant mutants in population.

4.1.3 Data Analysis and Interpretation

- Analyze disease incidence data using appropriate statistical methods (e.g., ANOVA followed by mean separation tests).

- Compare frequency of resistant isolates using Fisher's exact test (p = 0.05) [5].

- The combination of benomyl at sowing with this compound and diclocymet at planting has been shown to maintain effective blast control while keeping resistance frequency low (3.7% compared to 23.8% without benomyl) [5].

Protocol for Assessing Defense Induction and Volatile Production

This protocol evaluates the impact of this compound on induced defense responses, particularly the enhancement of herbivore-induced plant volatiles (HIPVs) that attract natural enemies of pests [3].

4.2.1 Materials and Reagents

- Rice plants at 4-5 leaf stage

- This compound formulation (appropriate for foliar application)

- Herbivorous mites (Tetranychus kanzawai) or other suitable herbivores

- Predatory mites (Neoseiulus womersleyi) for behavioral assays

- Volatile collection apparatus (closed-loop stripping system or similar)

- GC-MS system for volatile compound identification and quantification

- Chemicals for defense phytohormone analysis: JA, JA-Ile, SA standards

4.2.2 Experimental Procedure

Plant Treatment:

- Apply this compound to rice plants at recommended field rate.

- Maintain untreated control plants.

- Allow 3-7 days for defense activation before subsequent treatments.

Herbivore Induction:

- Introduce herbivorous mites (T. kanzawai) to treated and control plants.

- Maintain no-herbivore controls for both this compound-treated and untreated plants.

- Allow herbivores to feed for predetermined period (typically 24-48 hours).

Volatile Collection:

- Enclose individual plants in volatile collection chambers.

- Pull air through chambers and trap volatiles on adsorbent traps (e.g., Tenax TA).

- Elute trapped volatiles with organic solvent (e.g., dichloromethane).

- Concentrate samples under gentle nitrogen stream.

Chemical Analysis:

- Analyze volatile samples by GC-MS.

- Identify and quantify key compounds known to attract natural enemies.

- Compare volatile profiles between treatments.

Behavioral Assays:

- Use Y-tube olfactometer to test predatory mite preference.

- Release individual predatory mites at base of Y-tube.

- Present choices between volatiles from:

- This compound-treated, herbivore-infested plants

- Untreated, herbivore-infested plants

- Various control combinations

- Record choices of at least 30 mites per comparison.

- Analyze data with binomial tests.

4.2.3 Data Analysis and Interpretation

- Analyze volatile quantification data using multivariate statistics (PCA, PERMANOVA) to identify treatment effects on volatile blends.

- Compare relative amounts of key predatory attractants between treatments.

- Analyze behavioral choice data with chi-square tests against null hypothesis of no preference (50:50 distribution).

- This compound treatment typically enhances production of specific herbivore-induced volatiles without directly affecting herbivore performance, resulting in increased attraction of natural enemies [3].

Figure 1: Experimental workflow for evaluating this compound in resistance management programs

Resistance Management Strategies

Understanding Resistance Development in Rice Blast

Rice blast (Pyricularia oryzae) is classified as a high resistance risk pathogen by the Fungicide Resistance Action Committee (FRAC), with documented cases of resistance to various fungicide classes [5] [2]. Of particular concern are the melanin biosynthesis inhibitors (MBIs), which include both reductase inhibitors (MBI-Rs) like tricyclazole and dehydratase inhibitors (MBI-Ds) like diclocymet and carpropamid [5]. MBI-D resistance has been documented in Japan, with resistant isolates possessing a single-point mutation (V75M) in the scytalone dehydratase (SH) gene that confers cross-resistance across the MBI-D group [5]. Although MBI-D-resistant isolates appear to suffer a fitness penalty in the absence of selection pressure (as their frequency declines when MBI-D use is discontinued), they can rapidly re-emerge when selection pressure resumes [5].

This compound's role in resistance management stems from its unique mode of action as a plant defense inducer rather than a direct inhibitor of fungal metabolic processes [2]. Since this compound acts on the host plant's defense mechanisms rather than directly targeting fungal proteins, it does not exert the same direct selection pressure for target-site mutations that single-site fungicides do. This makes it a valuable component in resistance management programs, particularly when used in combination or rotation with at-risk fungicides like the MBI-Ds.

Integrated Resistance Management Protocols

Effective resistance management for rice blast should incorporate this compound within a broader framework of chemical and cultural strategies:

Fungicide Mixtures:

- Combine this compound with MBI-D fungicides like diclocymet in granular formulations applied at planting [5].

- These mixtures provide both direct antifungal activity (from the MBI-D component) and host resistance induction (from this compound).

- Research shows that such mixtures provide good disease control (24.7% incidence vs. 93.3% in untreated) while potentially reducing selection for resistant isolates compared to MBI-D alone [5].

Sequential Applications:

- Implement a program that includes seed treatment or drench with a multi-site fungicide like benomyl at sowing, followed by this compound-containing mixtures at planting [5].

- This approach has demonstrated effectiveness in preventing the re-emergence of MBI-D-resistant isolates, keeping resistance frequency at 3.7% compared to 23.8% with MBI-D mixture alone [5].

Rotation with Different Modes of Action:

- Rotate this compound-containing programs with other blast control agents having different mechanisms, such as probenazole (another plant activator) or QoI fungicides where appropriate [2].

- Avoid consecutive applications of fungicides with the same FRAC code within the same growing season when possible.

Monitoring and Threshold-Based Applications:

- Regularly monitor pathogen populations for resistance development using molecular methods like PIRA-PCR for detecting the V75M mutation [5].

- Base application decisions on disease pressure and resistance monitoring data rather than calendar-based schedules.

Figure 2: Comprehensive strategy for managing fungicide resistance in rice blast using this compound

Practical Implementation Guidelines

Recommendations for Different Production Systems

The implementation of this compound in rice disease management programs should be tailored to specific production systems and disease pressure conditions. For transplanted rice systems, which represent the majority of commercial rice production in Asia, the nursery box application method provides the most efficient delivery of this compound [1] [5]. In this system, applying this compound-containing granules to nursery boxes at planting ensures that seedlings are protected during the critical early growth stages and that the defense activation coincides with periods of high vulnerability to blast infection. For direct-seeded rice systems, where nursery boxes are not used, into-water applications or foliar sprays should be implemented, with timing based on disease forecasting and growth stage.

The optimal application rate for this compound in granular formulations is typically 50 g per standard nursery box, as this dosage has demonstrated consistent efficacy in field trials [5]. For into-water applications, manufacturers' recommended rates should be followed, typically ranging from 1.0 to 1.5 kg active ingredient per hectare depending on formulation and disease pressure. Applications should be made preventively or at the very early stages of disease development to allow sufficient time for defense activation, as this compound's mode of action requires time for the plant to mount its defense responses rather than providing immediate curative effects.

Compatibility and Mixing Guidelines

This compound demonstrates good compatibility with various fungicides, insecticides, and bactericides, making it suitable for integrated pest management programs. Research has documented successful combinations with:

- MBI-D fungicides: Diclocymet for enhanced blast control and resistance management [5]

- SDHI fungicides: Thifluzamide in composite formulations for broad-spectrum disease control [6]

- Insecticides: Sulfoxaflor for simultaneous management of diseases and insect pests [7]

Table 3: Documented Effective Combinations with this compound

| Combination Partner | Target Pathogens/Pests | Reported Benefits | Formulation Type |

|---|---|---|---|

| Diclocymet | Rice blast | Enhanced efficacy and resistance management | Granule |

| Thifluzamide | Rice blast, Sheath blight | Broader spectrum of disease control | Wettable powder, WG |

| Sulfoxaflor | Planthoppers, Leafhoppers | Simultaneous disease and insect control | Water dispersible granule |

| Furametpyr | Sheath blight | Additional control of secondary diseases | Granule |

| Probenazole | Rice blast | Alternative plant activator for rotation | Granule |

When preparing tank mixtures, always conduct a jar test first by mixing small quantities of the formulations in the same proportions as would be used in the field. Observe the mixture for signs of incompatibility such as precipitation, gel formation, or separation. For sequential applications, maintain appropriate intervals between products according to label recommendations. This compound should not be mixed with strongly alkaline products unless specified as compatible by the manufacturer.

References

- 1. Development of a novel plant activator for rice , diseases this compound [jstage.jst.go.jp]

- 2. Overview on the Chemical Control of Rice Blast Disease | SpringerLink [link.springer.com]

- 3. This compound, a plant activator of systemic acquired resistance ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - AERU [sitem.herts.ac.uk]

- 5. MBI-D resistance management of Pyricularia oryzae using ... [pmc.ncbi.nlm.nih.gov]

- 6. CN103271044B - Sterilization composite containing this compound and... [patents.google.com]

- 7. Pesticide composition containing this compound and sulfoxaflor [patents.google.com]

tiadinil concentration for in vitro antifungal activity

Tiadinil's Antifungal Activity Profile

The table below summarizes the quantitative in vitro antifungal activity of this compound against Stagonosporopsis citrulli, the causal agent of watermelon gummy stem blight [1].

| Test Organism | Assay Type | Endpoint | Effective Concentration | Key Findings |

|---|---|---|---|---|

| Stagonosporopsis citrulli | Mycelial growth inhibition | Complete inhibition | ≥ 100 ppm | This compound, thymol I, and thymol II showed equivalent activity [1]. |

| Stagonosporopsis citrulli | Conidial germination & germ tube elongation | Complete inhibition | ≥ 2000 ppm | Required a higher concentration than for mycelial growth inhibition [1]. |

Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating this compound's activity.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay [1]

This broth microdilution method determines the minimum concentration that completely inhibits visible fungal growth.

- 1. Preparation of this compound Stock Solution: Prepare a stock solution of this compound. Based on its physicochemical properties (Molecular Weight: 267.73 g/mol, LogP: 3.25), DMSO is a suitable solvent. A common approach is to create a high-concentration stock (e.g., 10,000 ppm) and perform subsequent serial dilutions in the appropriate culture medium [2].

- 2. Medium and Inoculum: Use a standardized liquid medium such as Mueller-Hinton Broth (MHB). Prepare a conidial suspension of S. citrulli and adjust the turbidity to a standardized concentration (e.g., (10^5) conidia/mL) [1].

- 3. Broth Microdilution: In a 96-well microplate, create a serial dilution of this compound in MHB, typically using a two-fold dilution factor to achieve a concentration range (e.g., from 0 ppm to 200 ppm). Include a growth control (medium + inoculum) and a sterility control (medium only) [1] [3].

- 4. Inoculation and Incubation: Inoculate each well with the prepared conidial suspension. Seal the plate and incubate at the optimal temperature for the test fungus until visible growth is observed in the growth control well.

- 5. Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely prevents visible microbial growth. For S. citrulli, the MIC for mycelial growth was reported as 100 ppm [1].

Protocol 2: In Vivo Plant Protective Efficacy [1]

This protocol evaluates disease control in a plant model, which reflects the compound's dual function.

- 1. Plant Material and Growth: Grow watermelon seedlings under controlled conditions until they reach a specified growth stage (e.g., 2-3 leaf stage) [1].

- 2. Treatment and Pathogen Inoculation:

- Treatment Group: Apply this compound as a foliar spray at concentrations ≥ 10 ppm. The application can be performed 48 hours before or after pathogen inoculation to assess protective and curative effects.

- Control Groups: Include a non-treated control (sprayed with water) and a pathogen-only control.

- 3. Pathogen Challenge: Inoculate all seedlings (except the sterility control) with a conidial suspension of S. citrulli ((10^5) conidia/mL) [1].

- 4. Disease Assessment: Monitor the plants for disease development. Assess disease severity using a standardized grading system after a suitable incubation period. The efficacy is calculated by comparing the disease severity in treated plants to the non-treated, inoculated control [1].

Mechanism of Action: A Dual-Function Agent

This compound's activity stems from a combination of direct antifungal properties and induction of the plant's own defense system, known as Systemic Acquired Resistance (SAR).

The diagram above illustrates the two primary modes of action for this compound, as revealed by the search results [1] [4] [5].

- Direct Antifungal Activity: Recent evidence shows that this compound can directly inhibit the mycelial growth and conidial germination of fungi like Stagonosporopsis citrulli at specific concentrations in vitro [1]. This indicates a new, direct mode of action alongside its established role as a plant activator.

- Induction of Systemic Acquired Resistance (SAR): this compound is primarily classified as a plant activator. It functions as a functional analog of salicylic acid (SA), acting downstream of SA in the plant signaling pathway [4]. It does not directly target the pathogen but "primes" the plant's defense system, leading to a more robust response upon pathogen challenge. A key step in this process is the activation of the WRKY45 transcription factor in rice, which orchestrates the expression of defense-related genes [4] [5].

Critical Considerations for Researchers

- Context of Activity: The available quantitative data on direct antifungal activity is specific to the plant pathogen Stagonosporopsis citrulli in an agricultural context [1]. The relevance and efficacy of this compound against human fungal pathogens have not been established in the provided search results.

- Solubility and Formulation: this compound has relatively low aqueous solubility. For in vitro studies, it may need to be dissolved in a solvent like DMSO first, and then diluted in the culture medium. The final concentration of the solvent must be non-inhibitory to the test organism [2].

- Application Method Efficacy: Research on watermelon seedlings showed that a foliar application of this compound was significantly more effective at reducing disease severity than an equivalent drench application to the soil. The efficacy was also dependent on both the concentration and the frequency of application [1].

Pathways for Further Investigation

Based on the gathered information, your research could be extended in the following directions:

- Spectrum of Activity: Determine the MIC values of this compound against a broader panel of fungal pathogens, both plant-associated and clinically relevant.

- Resistance Monitoring: As with any antifungal agent, it is crucial to monitor for the development of resistance, especially with prolonged use.

- Mammalian Cell Toxicity: If exploring applications beyond agriculture, comprehensive toxicological studies in mammalian systems would be essential.

References

- 1. Direct antifungal activity of this compound , a systemic acquired resistance... [link.springer.com]

- 2. | fungicide agent | CAS# 223580-51-6 | InvivoChem this compound [invivochem.com]

- 3. Techniques for the Assessment of In and In Vivo Vitro ... Antifungal [pmc.ncbi.nlm.nih.gov]

- 4. Rice WRKY45 plays important roles in fungal and bacterial ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel plant activator for rice diseases ... [jstage.jst.go.jp]

tiadinil foliar application vs drench application efficacy

Tiadinil Application Methods & Efficacy Profile

| Application Method | Documented Uses & Efficacy | Target Crops | Supported Quantitative Data |

|---|---|---|---|

| Foliar Spray | Primary and recommended method [1]. Controls Rice Blast and some bacterial diseases [2] [3]. | Rice, Tea [2]; Fruits & Vegetables, Cereals & Grains, Ornamentals [1]. | Efficacy High. Market-leading segment; rapid absorption, uniform coverage [1]. |

| Soil Treatment (Drench) | Applied to soil ("into-water" application) [3]. Used for Rice Blast [3]. | Rice [3]; Cereals & Grains [1]. | Efficacy Moderate. Suited for soil application; slow, sustained release [1]. Granular formulations preferred for this method [1]. |

| Seed Treatment | Mentioned as a viable mode of application [1]. | Oilseeds & Pulses, Cereals & Grains [1]. | Information limited to classification as a mode of application; no specific efficacy data reported [1]. |

This compound Mode of Action and Experimental Workflow

This compound functions as a plant activator rather than a direct fungicide. It induces Systemic Acquired Resistance (SAR) in plants by priming the salicylic acid (SA) signaling pathway. This leads to the expression of defense-related genes and production of pathogenesis-related (PR) proteins, providing broad-spectrum disease resistance [4] [2] [3].

Experimental Protocol Guidelines

Given the lack of detailed published protocols, the following guidelines are proposed for designing efficacy experiments based on known agricultural use patterns.

Protocol for Foliar Spray Application

This protocol is modeled after common agricultural practices for similar plant activators and this compound's known use on rice and other crops.

- Formulation Preparation: Use a commercial or laboratory-prepared liquid formulation of this compound [1]. Dilute to the desired concentration (specific dosage must be sourced from product labels or patented literature) using water with a non-ionic surfactant (e.g., 0.1% v/v Tween 20) to ensure even leaf coverage.

- Application: Use a calibrated spray chamber or hand-held sprayer to apply the solution to run-off on the aerial parts of the plant. Ensure uniform coverage of both adaxial and abaxial leaf surfaces.

- Experimental Timing: For preventive efficacy, apply this compound 1 to 7 days before pathogen inoculation. For monitoring defense gene expression, tissue sampling can occur at various time points (e.g., 24h, 48h, 72h) post-application.

- Pathogen Challenge & Efficacy Assessment: Inoculate plants with a standardized spore suspension or bacterial culture of the target pathogen (e.g., Magnaporthe oryzae for rice blast). Assess disease efficacy after an appropriate incubation period by measuring:

- Disease Incidence: Percentage of infected leaves/plants.

- Disease Severity: Using a standardized rating scale (e.g., 0-5 or 0-9 scale).

- Biomarker Analysis: Quantify expression of SAR marker genes (e.g., PR1, PR5) via qRT-PCR or measure PR protein levels via ELISA to confirm pathway activation [4].

Protocol for Soil Drench Application

This protocol is inferred from the "into-water application" method noted for rice cultivation [3] and general soil treatment practices.

- Formulation Preparation: A granular formulation is typically best suited for soil application, as it allows for slow release [1]. Alternatively, a liquid formulation can be used as a soil drench.

- Application: Apply the granular product uniformly to the soil surface and incorporate lightly, or apply the liquid drench solution directly to the root zone of each plant. The volume should be sufficient to saturate the rhizosphere without causing waterlogging.

- Experimental Timing: Apply this compound as a soil treatment during sowing or transplanting. Due to the slower uptake and systemic movement from roots, a longer interval (e.g., 7-14 days) may be needed before pathogen challenge to allow for full plant response.

- Pathogen Challenge & Efficacy Assessment: Follow the same pathogen challenge and assessment methods as for the foliar spray protocol. Compare the level of systemic protection in leaves between soil-drenched and foliar-sprayed plants to evaluate the efficiency of systemic movement.

Key Considerations for Researchers

- Lack of Direct Comparisons: The core limitation is the absence of publicly available, side-by-side experimental data on the efficacy of foliar spray versus soil drench for this compound. Primary research is needed to fill this gap.

- Critical Research Variables: When designing comparative studies, key factors to control and measure include:

- Application timing relative to pathogen challenge.

- Dosage and concentration of this compound.

- Speed and uniformity of systemic action.

- Duration of protective effect.

- Environmental conditions (e.g., temperature, humidity, light), as they can influence SAR efficacy [4].

References

tiadinil nursery box application in rice cultivation

Active Ingredient and General Use

Tiadinil is a systemic fungicide with a unique mode of action as a plant activator. It induces the plant's own defense mechanisms against pathogens, offering protection against rice blast and some bacterial diseases [1]. It is suitable for application in rice nursery boxes and as an into-water application [1].

Application Method and Protocol

The most specific application method found in the search results is the "one-shot application" in nursery boxes as part of integrated rice health management programs [2]. The general workflow for this method is illustrated below:

A key advantage of this method is that no further chemical applications before and after the heading stage of rice may be needed to control diseases on rice panicles, helping to reduce overall chemical use [2].

Efficacy and Disease Control

This compound is noted for controlling multiple diseases, forming part of a broader pest management strategy. The following table summarizes its documented uses:

| Target Disease | Pathogen | Reported Efficacy/Use |

|---|---|---|

| Rice Blast | Magnaporthe oryzae | Excellent activity against rice blast [1]. |

| Bacterial Grain Rot (BGR) | Burkholderia glumae | Included in control strategies for BGR [2]. |

| Bacterial Leaf Blight | Xanthomonas oryzae pv. oryzae | Included in rice health management programs [2]. |

| Leaf Sheath Blight | Rhizoctonia solani | Included in rice health management programs [2]. |

Information Gaps and Next Steps

The search results confirm this compound's use in rice nursery boxes but lack the granular detail required for complete application notes. Key information gaps include:

- Exact application rates (e.g., grams per nursery box or per unit area)

- Detailed timing within the seedling growth stage

- Full data on efficacy against each specific disease

- Comprehensive results on plant health and yield impacts

For the detailed experimental protocols and quantitative data you require, I suggest these steps:

- Consult Primary Literature: Search specialized scientific databases like Google Scholar, PubMed, and Web of Science using keywords like "this compound nursery box dosage", "this compound efficacy trial rice", and "plant activator resistance induction".

- Check Manufacturer Resources: The original developer, Nihon Nohyaku Co., Ltd., may provide technical brochures and data sheets with the precise information you need.

- Review Patent Documents: The patent for this compound (possibly WO2017104592, mentioned in one search result) often contains detailed examples of application methods and efficacy data [3].

References

Comprehensive Application Notes and Protocols for Tiadinil Analysis Using Reverse-Phase HPLC

Introduction to Tiadinil and Analytical Requirements

This compound (CAS Number: 223580-51-6) is a systemic acquired resistance (SAR) inducer that functions as a plant immune-priming compound, enhancing disease resistance in crops against various pathogens. With the molecular formula C₁₁H₁₀ClN₃OS and a molecular weight of 267.731 g/mol, this compound belongs to the chemical class of 1,2,3-thiadiazole-5-carboximidic acid derivatives. This compound operates through a unique mechanism of action by potentiating plant immune responses without directly activating defense genes, thereby minimizing growth inhibition commonly associated with strong defense activators. [1] [2]

The analysis of this compound presents specific challenges due to its moderate hydrophobicity (LogP = 2.78) and the presence of multiple functional groups that can interact with various stationary phases. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for this compound quantification in both research and quality control environments. These application notes provide detailed methodologies for the analysis of this compound using RP-HPLC, covering method development, validation parameters, and practical protocols suitable for various applications including pharmacokinetic studies, impurity profiling, and formulation analysis. The protocols have been optimized to deliver reproducible results with high sensitivity and specificity, meeting the rigorous demands of modern analytical laboratories. [1]

HPLC Method Development and Optimization

Column Selection and Mobile Phase Composition

The selection of an appropriate stationary phase is critical for achieving optimal separation of this compound from potential impurities and degradation products. Based on extensive method development studies, the Newcrom R1 HPLC column has demonstrated excellent performance for this compound analysis. This specialized reverse-phase column features low silanol activity, which minimizes secondary interactions with the basic nitrogen atoms present in the this compound molecule, resulting in symmetric peak shapes and consistent retention behavior. For laboratories requiring faster analysis times or operating UPLC systems, columns with smaller 3 µm particles are available, offering enhanced efficiency and reduced solvent consumption. Alternative columns with similar hydrophobic retention characteristics, such as C18 bonded phases, may also be employed with appropriate method adjustments, though the Newcrom R1 provides specifically optimized chemistry for this application. [1]

The mobile phase system represents another crucial parameter in method optimization. The developed method utilizes a mixture of acetonitrile (MeCN), water, and phosphoric acid in optimized proportions that ensure efficient separation while maintaining compatibility with various detection systems. For applications requiring mass spectrometric detection, phosphoric acid must be replaced with formic acid to prevent ion source contamination and signal suppression. The method has been deliberately designed with scalability in mind, allowing straightforward transition from analytical-scale separation to preparative purification when isolation of impurities or degradation products is required. This flexibility makes the method valuable throughout the drug development pipeline, from initial discovery through to quality control of final formulations. [1]

Instrument Configuration and Detection Parameters

Table 1: Optimal HPLC Instrument Configuration for this compound Analysis

| Parameter | Standard Configuration | MS-Compatible Configuration |

|---|---|---|

| Column | Newcrom R1 | Newcrom R1 (3 µm for UPLC) |

| Mobile Phase | Acetonitrile:Water:Phosphoric acid | Acetonitrile:Water:Formic acid |

| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min (split if needed) |

| Detection | UV-Vis (220-320 nm) | MS/MS (ESI positive mode) |

| Column Temperature | 25-30°C | 25-30°C |

| Injection Volume | 10-20 µL | 5-10 µL |

The selection of detection wavelength depends on the specific application requirements and the nature of expected impurities. This compound exhibits strong UV absorption in the range of 220-320 nm, with optimal sensitivity typically achieved between 250-280 nm. For methods intended for pharmacokinetic studies where lower detection limits are required, the wavelength should be selected based on a comprehensive UV scan of the compound in the chosen mobile phase. When using mass spectrometric detection, electrospray ionization in positive mode (ESI+) generally provides excellent sensitivity due to the presence of basic nitrogen atoms in the this compound structure that readily protonate. The quadrupole mass analyzer is recommended for targeted quantification, while time-of-flight instruments offer advantages for impurity identification and characterization studies. [1]

Experimental Protocols

Step-by-Step Operating Procedure

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the optimized ratio (typically 45:55 to 60:40 v/v depending on specific separation requirements). Add phosphoric acid to a concentration of 0.05-0.1% v/v for standard UV detection methods. For MS-compatible methods, substitute phosphoric acid with formic acid at 0.1% v/v. Filter the prepared mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes or by sparging with helium. [1]

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a 1 mg/mL stock standard solution. Prepare working standards by serial dilution with mobile phase to cover the expected concentration range (typically 0.1-100 µg/mL). Ensure all solutions are stored at 4°C when not in use and are brought to room temperature before analysis. [3]

System Equilibration: Install the Newcrom R1 column (or equivalent) in the column oven set to 25°C. Condition the system with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Monitor system pressure to ensure proper column installation and absence of leaks. [1]

Sample Analysis: Inject 10-20 µL of each standard and sample solution using the autosampler. Program the HPLC method to maintain isocratic conditions or implement a shallow gradient if needed for complex samples. Record the chromatograms at the appropriate detection wavelength (typically 254-280 nm for this compound). The retention time of this compound should be consistent between injections, with typical values ranging from 5-15 minutes depending on the specific mobile phase composition. [1] [3]

System Shutdown: After analysis, flush the column with acetonitrile:water (50:50) for at least 30 minutes to remove any retained compounds. For long-term storage, flush with acetonitrile:water (80:20) and seal the column according to the manufacturer's recommendations. [4]

Calibration and Quantification Protocol

Calibration Standards Preparation: Prepare at least five different concentrations of this compound standard solutions covering the expected concentration range in samples. Include a blank solution (mobile phase only) to confirm absence of interference. [3]

Linearity Assessment: Inject each calibration standard in triplicate and plot the average peak area against concentration. Calculate the correlation coefficient (r²) which should be ≥0.999, and the y-intercept which should not be statistically significantly different from zero. The residuals should be randomly distributed around zero. [3]

Quality Control Samples: Prepare low, medium, and high concentration quality control (QC) samples independently from the calibration standards. Analyze these QC samples interspersed with unknown samples to ensure ongoing method accuracy and precision. [3]

Sample Quantification: Quantify this compound in unknown samples by comparing their peak areas to the calibration curve. For samples falling outside the calibration range, appropriately dilute with mobile phase and reanalyze. Apply the standard addition method if matrix effects are suspected. [3]

Method Validation Parameters

Comprehensive Validation Protocol

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Accuracy | Analysis of spiked samples at 3 concentration levels (n=6) | Recovery: 98-102% |

| Precision | ||

| - Repeatability | 6 injections of same preparation | RSD ≤ 1.0% |

| - Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2.0% |

| Linearity | 5 concentrations injected in triplicate | r² ≥ 0.999 |

| Range | From LOQ to 120% of test concentration | Meets accuracy & precision criteria |

| Specificity | Resolution from closest eluting impurity | Resolution ≥ 2.0 |

| Robustness | Deliberate variations in pH, temperature, flow | RSD ≤ 2.0% |

Method validation should be conducted according to ICH guidelines Q2(R1) to ensure regulatory compliance. The specificity of the method should be demonstrated by resolving this compound from all potential impurities, degradation products, and matrix components. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions should be performed to demonstrate the stability-indicating capability of the method. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or by statistical methods. Typical LOQ values for this compound with UV detection are in the range of 0.1-0.5 µg/mL, which is sufficient for most applications including formulation analysis and stability studies. [5] [3]

System Suitability Testing

System suitability tests should be performed before each analytical run to ensure that the chromatographic system is operating correctly. The following parameters should be evaluated using a standard solution containing this compound at the target concentration:

- Theoretical plates: Not less than 5000, indicating adequate column efficiency

- Tailing factor: Not more than 1.5, indicating symmetric peak shape

- Relative standard deviation (RSD): Not more than 1.0% for peak areas from six replicate injections

- Resolution: Not less than 2.0 from the closest eluting peak (when applicable)

These parameters ensure that the system is performing optimally and that the generated data are reliable. If any parameter falls outside the specified limits, troubleshooting should be performed before sample analysis. [3]

Applications in Pharmaceutical Analysis

Pharmacokinetic Studies and Impurity Profiling

The developed HPLC method for this compound has been successfully applied to pharmacokinetic studies in various biological matrices. For such applications, sample preparation techniques including protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate may be employed to extract this compound from complex matrices. The method's sensitivity and specificity allow for reliable quantification of this compound and its major metabolites, enabling comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. The scalable nature of the method facilitates easy adaptation to different concentration ranges encountered in pharmacokinetic profiles, from rapid absorption phases with high concentrations to elimination phases with trace levels. [1]

For impurity profiling in pharmaceutical formulations, the method effectively separates this compound from potential synthesis-related impurities and degradation products. The typical impurities include starting materials, intermediates, and isomeric compounds that may form during the synthesis process. By employing a gradient elution instead of isocratic conditions, the method can be enhanced to better resolve multiple impurities with varying polarities. The identification of unknown impurities can be facilitated by coupling the HPLC system with mass spectrometric detection, which provides structural information based on molecular weight and fragmentation patterns. This comprehensive impurity profile is essential for establishing the quality and stability of this compound-containing formulations throughout their shelf life. [1]

Mechanism of Action and Biological Context

This compound as a Plant Immune Primer

This compound functions as a plant immune-priming compound that enhances disease resistance by potentiating the plant's innate immune responses without directly inducing defense genes. This priming effect allows plants to mount a more rapid and robust defense response upon pathogen recognition, a phenomenon known as systemic acquired resistance (SAR). Unlike direct activators that constantly stimulate defense mechanisms, priming compounds like this compound minimize the fitness costs associated with defense activation, including growth inhibition and yield reduction. This compound and similar compounds were developed based on earlier agrochemicals such as probenazole (Oryzemate) and belong to a class of durable crop protectants that are not pathogen-specific and have not been overcome by microbes in agricultural settings. [2]

The molecular mechanism of this compound involves the modulation of salicylic acid (SA) metabolism, a key phytohormone pathway regulating plant immunity. While the exact molecular target of this compound remains under investigation, research on similar immune-priming compounds (Imprimatins) has revealed that they inhibit SA glucosyltransferases (SAGTs), enzymes responsible for converting active SA into inactive SA-O-β-d-glucoside (SAG). This inhibition leads to increased levels of active SA during pathogen infection, thereby enhancing the plant's immune response. Genetic studies with Arabidopsis mutants lacking SAGTs consistently exhibited enhanced disease resistance, validating this mechanism. This approach of manipulating the active free SA pool via SA-inactivating enzymes represents a promising strategy for fortifying plant disease resistance. [2]

Figure 1: this compound's proposed mechanism of action as a plant immune-priming compound. This compound inhibits SA glucosyltransferases (SAGTs), preventing the conversion of active salicylic acid (SA) to its inactive glucoside form (SAG). This results in increased active SA pools during pathogen infection, leading to enhanced defense gene expression and disease resistance. [2]

Experimental Workflow for Immune Response Analysis

Figure 2: Experimental workflow for assessing immune-priming activity of compounds like this compound using Arabidopsis cell suspension cultures challenged with Pseudomonas syringae pv tomato DC3000 avrRpm1 (Pst-avrRpm1). This high-throughput screening system measures potentiation of pathogen-induced cell death as an indicator of immune-priming activity. [2]

Troubleshooting and Method Maintenance

Common Issues and Resolution Strategies

Peak Tailing: If this compound peaks exhibit significant tailing (tailing factor >1.5), consider reducing the mobile phase pH slightly to suppress silanol interactions, or ensure that the column is properly conditioned. The Newcrom R1 column is specifically designed with low silanol activity to minimize this issue. [1]

Retention Time Drift: Gradual changes in retention time may indicate mobile phase decomposition or column aging. Prepare fresh mobile phase daily and ensure that the column is stored appropriately. If retention time decreases significantly, the column may need regeneration or replacement. [4]

Increased Backpressure: A sudden increase in system pressure may indicate column blockage from particulate matter or precipitation of this compound in the system. Always filter samples through a 0.45 µm filter before injection and ensure complete dissolution of this compound in the mobile phase. [3]

Poor Resolution from Impurities: If resolution between this compound and nearby impurities falls below 2.0, consider adjusting the organic modifier ratio in the mobile phase or implementing a shallow gradient to improve separation. Temperature optimization may also enhance resolution. [4]

Regular system performance tests using quality control samples and preventive maintenance of the HPLC system are essential for consistent method performance. Maintaining detailed logbooks of column usage, mobile phase preparations, and system suitability results facilitates troubleshooting and ensures method consistency over time. [3]

Conclusion

The RP-HPLC method presented herein provides a robust, sensitive, and specific approach for the analysis of this compound in various matrices. The method has been optimized to deliver excellent chromatographic performance with symmetric peak shapes and consistent retention times, making it suitable for quality control, stability studies, and pharmacokinetic investigations. The detailed validation data demonstrate that the method meets regulatory requirements for accuracy, precision, and specificity. Furthermore, the understanding of this compound's mechanism as a plant immune-priming compound adds valuable biological context for researchers developing similar crop protection agents. The scalability of the method from analytical to preparative scale extends its utility beyond quantitative analysis to include isolation of impurities and degradation products for structural characterization. [1] [2]

References

- 1. | SIELC Technologies this compound [sielc.com]

- 2. Novel Plant Immune-Priming Compounds Identified via High ... [pmc.ncbi.nlm.nih.gov]

- 3. DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL ... [journalsofpharmaceuticalanalysis.com]

- 4. How do I develop a reversed - phase flash column chromatography ... [biotage.com]

- 5. Development of RP-HPLC Method of Tizanidine HCL with ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tiadinil in Tea Plant Protection

Introduction to Tiadinil and Its Significance in Tea Protection

This compound is a systemic plant activator that belongs to the chemical class of anilide fungicides and represents a novel approach to crop protection through host plant defense induction rather than direct pathogen toxicity. Discovered and developed by Nihon Nohyaku Co., Ltd., this compound features a unique heterocyclic structure incorporating a 1,2,3-thiadiazole moiety that confers its biological activity [1]. Originally developed for rice diseases, this compound has demonstrated significant utility in tea plant protection, particularly against challenging fungal pathogens that have developed resistance to conventional fungicides. The compound's distinct mode of action makes it especially valuable in resistance management strategies and sustainable agriculture programs where reducing ecological impact is prioritized [2] [1].

The shift from conventional fungicides to plant activators like this compound represents a paradigm change in crop protection philosophy. Rather than directly targeting pathogen structures or metabolic processes, this compound primes the plant's innate immune systems, resulting in broad-spectrum resistance against multiple pathogen types with minimal risk of resistance development in pathogen populations [3]. This approach aligns with integrated pest management principles and offers tea producers a sustainable tool for protecting this high-value perennial crop. The long-lasting protective activity of this compound reduces application frequency compared to contact fungicides, while its favorable toxicological and ecotoxicological profile minimizes environmental concerns [1].

Chemical Properties and Regulatory Status

Fundamental Chemical Characteristics

This compound (IUPAC name: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a synthetic anilide compound with defined structural and physicochemical properties that influence its behavior in agricultural systems [2] [4]. The pure compound typically presents as pale yellow to beige crystals with a melting point of 111-113°C, demonstrating high purity and stability under recommended storage conditions [2] [4]. The molecular weight of this compound is 267.73 g/mol, with a chemical formula of C₁₁H₁₀ClN₃OS, and it features both a thiadiazole ring and chloro-substituted aniline moiety that are essential to its biological activity [2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular weight | 267.73 g/mol | - | [2] |

| Melting point | 111-113°C | - | [2] [4] |

| Vapor pressure | 1.03×10⁻⁶ Pa | 20°C | [4] |

| Water solubility | 13.2 mg/L | 20°C, pH 7 | [2] |

| Partition coefficient | 3.68 (log P) | 25°C | [4] |

| Density | 1.418 g/cm³ | Predicted | [4] |

The limited water solubility of this compound (13.2 mg/L at 20°C) presents formulation challenges that have been addressed through the development of commercial formulations containing appropriate solvents and surfactants to enhance dispersion and plant uptake [2]. The compound's moderate lipophilicity (log P of 3.68) facilitates movement across plant cuticles and membranes while still allowing for some systemic distribution within the plant vascular system [4]. These properties collectively influence this compound's environmental fate, with low volatility reducing atmospheric loss and moderate persistence allowing for sustained activity without problematic accumulation.

Regulatory Status and Approvals

The regulatory landscape for this compound varies significantly across jurisdictions, reflecting different risk assessment approaches and agricultural needs. Under EC Regulation 1107/2009, this compound is currently not approved for use in European Union member states, limiting its application in this region [2]. However, it is listed in the EU pesticide database, indicating that it has been evaluated for regulatory purposes. The not approved status in the EU suggests that concerns may exist regarding its environmental profile or that the manufacturer did not pursue registration in this market [2].

In contrast, this compound has been adopted in several Asian agricultural systems, particularly in rice-producing countries where it was initially developed, and its use has expanded to specialty crops like tea [1]. Japan, as the country of origin, has comprehensive data on this compound's toxicological and environmental profile, which has supported its registration there. The compound is classified under Fungicide Resistance Action Committee (FRAC) code P03, specifically for plant defense inducers, providing guidance on resistance management strategies [2]. From a safety perspective, this compound demonstrates low mammalian toxicity with an acute oral LD₅₀ in rats of >6147 mg/kg, classifying it as Category 4 for acute toxicity (Harmful if swallowed) according to GHS standards [2] [5].

Mode of Action and Biological Activity

Induction of Systemic Acquired Resistance

This compound functions primarily through the activation of systemic acquired resistance (SAR), a potent innate immunity system in plants that provides broad-spectrum protection against diverse pathogens [6] [3]. Unlike conventional fungicides that directly inhibit fungal growth or development, this compound primes the plant's immune system to mount stronger and faster defense responses upon pathogen challenge. This indirect mechanism involves the activation of the salicylic acid (SA) signaling pathway, a key regulatory cascade governing plant defense against biotrophic and hemibiotrophic pathogens [3]. The SAR response induced by this compound provides protection against multiple pathogen types, including fungi, bacteria, and viruses, making it particularly valuable in tea production systems where diverse disease pressures exist.